molecular formula C13H16N2 B11902242 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11902242
M. Wt: 200.28 g/mol
InChI Key: PHOVVPUTEYTQJJ-UHFFFAOYSA-N
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Description

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indoles. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which utilizes commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroindoles, and various substituted indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific ethyl substitution at the 8-position, which can influence its biological activity and chemical reactivity. This substitution can enhance its antiproliferative activity and binding affinity to molecular targets compared to its unsubstituted or differently substituted analogs .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H16N2/c1-2-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3

InChI Key

PHOVVPUTEYTQJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2CNCC3

Origin of Product

United States

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